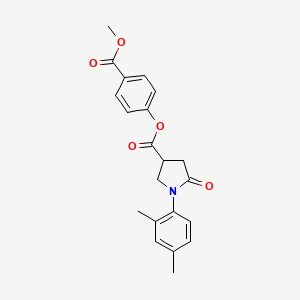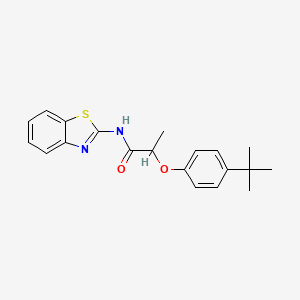![molecular formula C17H25BrN2O5 B4146277 1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146277.png)
1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a bromo-methylphenoxyethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylamine to form 2-(2-bromo-4-methylphenoxy)ethylamine.
Piperazine Formation: The resulting amine is then reacted with 4-ethylpiperazine under appropriate conditions to form the target compound.
Oxalate Formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and piperazine rings can undergo oxidation and reduction reactions, respectively.
Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to break the oxalate salt.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the phenoxy and piperazine rings.
Reduction: Reduced forms of the piperazine ring.
Hydrolysis: Free base form of the compound.
Scientific Research Applications
1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-4-ethylpiperazine oxalate
- 1-[2-(2-bromo-4-methoxyphenoxy)ethyl]-4-ethylpiperazine oxalate
- 1-[2-(2-bromo-4-ethylphenoxy)ethyl]-4-ethylpiperazine oxalate
Uniqueness
1-[2-(2-Bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.
Properties
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O.C2H2O4/c1-3-17-6-8-18(9-7-17)10-11-19-15-5-4-13(2)12-14(15)16;3-1(4)2(5)6/h4-5,12H,3,6-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHHZHAFDOLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=C(C=C2)C)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146203.png)
![1-Ethyl-4-[3-(3-phenoxyphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4146210.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(4-propylphenoxy)ethyl]benzamide](/img/structure/B4146211.png)
![1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146218.png)
![ethyl 6'-amino-1,3'-dimethyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4146229.png)
![N-methyl-N-[2-oxo-2-[2-(pyrazine-2-carbonyl)hydrazinyl]ethyl]naphthalene-2-sulfonamide](/img/structure/B4146234.png)
![1-Benzyl-4-[4-(2-methoxyphenoxy)but-2-ynyl]piperazine;oxalic acid](/img/structure/B4146245.png)
![ethyl 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4146246.png)

![1-Ethyl-4-[4-(3-phenoxyphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4146269.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4146281.png)

![N-1-adamantyl-2-{2-[(2-bromo-4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4146288.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B4146296.png)
